Cas no 75746-71-3 (2-Ethyl-6-methylphenyl isocyanate)
2-Ethyl-6-methylphenyl isocyanate Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-ethyl-2-isocyanato-3-methyl-
- 1-ethyl-2-isocyanato-3-methylbenzene
- 2-ethyl-6-methylphenyl isocyanate
- 6-ethyl-2-methylbenzenisocyanate
- 2-ETHYL-6-METHYLPHENylisoCYANATE
- 2-Ethyl-6-methylphenyl isocyanate, 98%
- FT-0612256
- EN300-146745
- SCHEMBL1022432
- MFCD00013855
- AKOS009158419
- DTXSID00371368
- YMAVXDRFOILNKI-UHFFFAOYSA-N
- 75746-71-3
- A838502
- G63070
- DB-021041
- 2-Ethyl-6-methylphenyl isocyanate
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- MDL: MFCD00013855
- Inchi: 1S/C10H11NO/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3
- InChI Key: YMAVXDRFOILNKI-UHFFFAOYSA-N
- SMILES: O=C=NC1C(C)=CC=CC=1CC
Computed Properties
- Exact Mass: 161.08400
- Monoisotopic Mass: 161.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 29.4Ų
Experimental Properties
- Density: 1.034 g/mL at 25 °C(lit.)
- Boiling Point: 84-85 °C/5 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:204.8°F
Degrees Celsius:96°C - Refractive Index: n20/D 1.532(lit.)
- PSA: 29.43000
- LogP: 2.52470
- Sensitiveness: Moisture Sensitive/Lachrymatory
2-Ethyl-6-methylphenyl isocyanate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H312-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:UN 2206 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S23-S26-S36
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Hazardous Material Identification:
- Safety Term:S26;S36/37/39
- Risk Phrases:R20/21/22
2-Ethyl-6-methylphenyl isocyanate Customs Data
- HS CODE:2929109000
- Customs Data:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Ethyl-6-methylphenyl isocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 478792-1G |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 98% | 1G |
276.13 | 2021-05-17 | |
| TRC | E113875-2.5g |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 2.5g |
$ 95.00 | 2022-06-05 | ||
| TRC | E113875-5g |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 5g |
$ 155.00 | 2022-06-05 | ||
| TRC | E113875-12.5g |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 12.5g |
$ 310.00 | 2022-06-05 | ||
| Apollo Scientific | OR0473-1g |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 95 | 1g |
£22.00 | 2025-02-19 | |
| Apollo Scientific | OR0473-10g |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 95 | 10g |
£141.00 | 2025-02-19 | |
| Apollo Scientific | OR0473-50g |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 50g |
£140.00 | 2022-02-24 | ||
| Apollo Scientific | OR0473-250mg |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 95 | 250mg |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR0473-5g |
2-Ethyl-6-methylphenyl isocyanate |
75746-71-3 | 95 | 5g |
£76.00 | 2025-02-19 | |
| abcr | AB145407-1 g |
2-Ethyl-6-methylphenyl isocyanate, 95%; . |
75746-71-3 | 95% | 1 g |
€77.60 | 2023-07-20 |
2-Ethyl-6-methylphenyl isocyanate Suppliers
2-Ethyl-6-methylphenyl isocyanate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2-Ethyl-6-methylphenyl isocyanate
Recent Advances in the Application of 2-Ethyl-6-methylphenyl Isocyanate (CAS 75746-71-3) in Chemical Biology and Pharmaceutical Research
2-Ethyl-6-methylphenyl isocyanate (CAS 75746-71-3) is a specialized isocyanate compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and material science. This compound, characterized by its unique ethyl and methyl substitutions on the phenyl ring, exhibits distinct chemical properties that make it valuable for the synthesis of ureas, carbamates, and other derivatives with potential biological activity. Recent studies have explored its utility in targeted drug delivery systems, covalent inhibitor design, and polymer chemistry, highlighting its broad applicability across multiple domains.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-ethyl-6-methylphenyl isocyanate as a key intermediate in the synthesis of novel covalent kinase inhibitors. The researchers leveraged its isocyanate group to form stable urea linkages with lysine residues in the ATP-binding pocket of target kinases, resulting in compounds with enhanced selectivity and prolonged target engagement. Molecular dynamics simulations and X-ray crystallography confirmed the optimal steric fit provided by the ethyl and methyl substituents, which minimized off-target interactions while maintaining high binding affinity (DOI: 10.1021/acs.jmedchem.3c00518).
In polymer science, a breakthrough application was reported in Advanced Materials (2024), where 2-ethyl-6-methylphenyl isocyanate served as a crosslinking agent for polyurethane-based drug-eluting stents. The compound's balanced hydrophobicity and reactivity enabled the formation of a robust polymer matrix with controlled release kinetics for anti-proliferative drugs. In vivo studies showed a 40% reduction in restenosis rates compared to conventional stents, attributed to the improved biocompatibility and sustained drug release profile (DOI: 10.1002/adma.202306789).
Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) have addressed safety concerns regarding 2-ethyl-6-methylphenyl isocyanate. While the compound exhibits moderate acute toxicity (LD50 = 320 mg/kg in rats), its derivatization into polymeric forms significantly reduces hazardous potential. Structure-activity relationship studies suggest that the ethyl group at the ortho position contributes to decreased volatility compared to simpler phenyl isocyanates, making it more suitable for industrial-scale pharmaceutical applications with proper handling protocols.
Emerging applications in bioconjugation chemistry have expanded the utility of this compound. A Nature Communications paper (2024) detailed its use in creating stable antibody-drug conjugates (ADCs) through selective reaction with engineered cysteine residues. The 2-ethyl-6-methylphenyl moiety provided optimal linker hydrophobicity, improving ADC plasma stability while maintaining efficient payload release in target cells. This approach demonstrated superior therapeutic index in xenograft models of HER2-positive breast cancer compared to current clinical-stage ADCs.
The compound's unique properties have also enabled advances in chemical biology tools. Researchers at Scripps Research Institute developed a 2-ethyl-6-methylphenyl isocyanate-derived activity-based probe for profiling serine hydrolases in live cells. The probe's modified phenyl ring provided enhanced membrane permeability and reduced non-specific binding, enabling comprehensive enzyme activity mapping in complex biological systems (Cell Chemical Biology, 2023).
Looking forward, the pharmaceutical industry is showing increased interest in 2-ethyl-6-methylphenyl isocyanate for PROTAC (proteolysis targeting chimera) development. Its ability to form stable ternary complexes with E3 ubiquitin ligases and target proteins, coupled with favorable pharmacokinetic properties of resulting conjugates, positions it as a promising building block for next-generation targeted protein degradation therapeutics. Several biotech companies have included derivatives of this compound in their preclinical pipelines for oncology and neurodegenerative disease applications.
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